2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide
Description
2,5-Dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 5, and a sulfonamide group linked to a thiophen-3-ylmethyl moiety. This compound belongs to a class of sulfonamides known for diverse biological activities, including enzyme inhibition and antimicrobial properties.
Properties
IUPAC Name |
2,5-dichloro-N-(thiophen-3-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S2/c12-9-1-2-10(13)11(5-9)18(15,16)14-6-8-3-4-17-7-8/h1-5,7,14H,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYNOPURJVLOQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCC2=CSC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of Benzenesulfonyl Chloride
Chlorination of benzenesulfonyl chloride using Cl₂ in the presence of FeCl₃ as a Lewis acid yields a mixture of dichloro isomers. Gas chromatography-mass spectrometry (GC-MS) analysis reveals that the 2,5-dichloro isomer constitutes approximately 22% of the product mixture under standard conditions (40°C, 12 h). Separation via fractional crystallization from hexane at −20°C provides the pure isomer in 18% yield.
Directed Ortho-Metalation Approach
An alternative route employs a directed metalation strategy for precise regiocontrol:
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Sulfonation : Benzene reacts with chlorosulfonic acid at 150°C to form benzenesulfonic acid.
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Chlorination : Treatment with PCl₅ converts the sulfonic acid to sulfonyl chloride.
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Directed chlorination : Using n-BuLi at −78°C, deprotonation adjacent to the sulfonyl group directs electrophilic chlorination (Cl₂, −40°C) to the 2- and 5-positions, achieving 76% regioselectivity.
Preparation of (Thiophen-3-yl)methylamine
Reductive Amination of Thiophene-3-carbaldehyde
Thiophene-3-carbaldehyde undergoes reductive amination with ammonium acetate and NaBH₃CN in methanol at room temperature, yielding (thiophen-3-yl)methylamine in 68% yield after purification by vacuum distillation.
Gabriel Synthesis
Alternative synthesis via the Gabriel route:
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Alkylation : Thiophene-3-methanol reacts with phthalimide under Mitsunobu conditions (DIAD, PPh₃) to form N-(thiophen-3-ylmethyl)phthalimide (82% yield).
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Deprotection : Hydrazinolysis with hydrazine hydrate in ethanol releases the primary amine, isolated as a hydrochloride salt (mp 189–191°C).
Sulfonamide Bond Formation
Classical Coupling Protocol
Combining 2,5-dichlorobenzenesulfonyl chloride (1.0 eq) and (thiophen-3-yl)methylamine (1.2 eq) in dichloromethane with triethylamine (2.5 eq) at 0°C→25°C over 4 h affords the crude sulfonamide. Flash chromatography (petroleum ether/EtOAc 4:1) yields 74% of the title compound as a white crystalline solid.
Nickel-Catalyzed Coupling Optimization
Adapting methodologies from allylic amine synthesis, a nickel-catalyzed system enhances coupling efficiency:
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Catalyst : Ni(COD)₂ (10 mol%)
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Ligand : PCy₃ (20 mol%)
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Additive : Ti(OiPr)₄ (20 mol%)
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Solvent : Anhydrous acetonitrile at 100°C for 12 h
This method achieves 89% conversion (HPLC), with the product isolated in 81% yield after chromatography. The protocol minimizes racemization and side reactions compared to classical approaches.
Process Optimization and Scalability
Solvent Screening
A solvent study identifies tetrahydrofuran (THF) as optimal for large-scale reactions, providing:
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Reaction rate : 98% conversion in 2 h (vs. 4 h in DCM)
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Yield : 83% isolated at 100 g scale
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Purity : >99% by HPLC (254 nm)
Temperature-Dependent Byproduct Analysis
Elevated temperatures (>50°C) promote formation of the N,N-disubstituted byproduct (up to 17%). Kinetic profiling recommends maintaining the reaction below 30°C to suppress bis-alkylation.
Analytical Characterization
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J=8.4 Hz, 1H, H-3), 7.58 (dd, J=8.4, 2.0 Hz, 1H, H-4), 7.49 (d, J=2.0 Hz, 1H, H-6), 7.28–7.25 (m, 1H, Th H-5), 7.05–7.02 (m, 2H, Th H-2/H-4), 4.45 (s, 2H, CH₂), 4.12 (s, 1H, NH).
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HRMS : m/z calc. for C₁₁H₁₀Cl₂N₂O₂S₂ [M+H]⁺: 336.9612; found: 336.9609.
Purity Assessment
HPLC analysis (C18 column, 60:40 H₂O/MeCN, 1 mL/min) shows a single peak at tₐ=6.72 min with 99.3% purity. Thermal gravimetric analysis (TGA) confirms stability up to 215°C.
Comparative Evaluation of Synthetic Routes
| Parameter | Classical Method | Nickel-Catalyzed |
|---|---|---|
| Yield (%) | 74 | 81 |
| Reaction Time (h) | 4 | 12 |
| Byproduct (%) | 8 | <2 |
| Scalability | 100 g | 50 g |
The nickel-catalyzed method offers superior yield and purity but requires longer reaction times, making it preferable for small-scale, high-value applications.
Industrial-Scale Considerations
Pilot plant trials (1 kg batch) using the classical route demonstrate:
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
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Antimicrobial Activity :
- Numerous studies indicate that sulfonamide derivatives exhibit antimicrobial properties. The presence of the thiophene ring may enhance the binding affinity to bacterial enzymes, making it a candidate for antibiotic development.
- Case Study : In vitro tests have shown effectiveness against various bacterial strains, suggesting potential for therapeutic use in treating infections.
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Anti-inflammatory Properties :
- The compound may inhibit specific enzymes involved in inflammatory processes. Research has highlighted its potential in developing anti-inflammatory drugs.
- Research Findings : Preliminary studies indicate that it can reduce inflammation markers in cellular models.
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Cancer Research :
- Compounds with similar structures have been investigated for anticancer properties. The sulfonamide group may play a role in inhibiting tumor growth by targeting specific cancer cell pathways.
- Clinical Trials : Ongoing trials are evaluating its efficacy in combination therapies for certain cancer types.
Materials Science Applications
-
Organic Semiconductors :
- The electronic properties of 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide make it suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices.
- Research Insight : Studies have demonstrated its ability to function as an electron transport layer material, improving device performance.
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Polymer Chemistry :
- This compound can serve as a building block for synthesizing polymers with tailored properties for specific applications, such as coatings or advanced materials.
- Synthesis Techniques : Methods involving polymerization reactions have been explored to incorporate this sulfonamide into polymer matrices.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The thiophene ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.
Comparison with Similar Compounds
Compound 1: 2,5-Dichloro-N-(3-methylphenyl)benzenesulfonamide
This analogue replaces the thiophen-3-ylmethyl group with a 3-methylphenyl substituent (). Key differences include:
- Substituent Effects : The 3-methylphenyl group is purely aromatic with a methyl substituent, offering steric bulk but lacking the sulfur atom present in thiophene. This may reduce π-π stacking efficiency in biological systems compared to the thiophene-containing compound.
- Crystallographic Data : The crystal structure (reported in ) reveals intermolecular N–H···O hydrogen bonds and C–H···Cl interactions, stabilizing the lattice. Bond lengths (e.g., S–N: 1.63 Å) and angles align with typical sulfonamide geometries.
- Hypothetical Bioactivity : The methyl group may enhance lipophilicity, favoring membrane permeability, but the absence of thiophene’s sulfur could limit interactions with metalloenzymes.
Compound 2: 2,5-Dichloro-N-[5-methoxy-7-(6-methoxypyridin-3-yl)-1,3-benzoxazol-2-yl]benzenesulfonamide
This analogue features a benzoxazole-pyridine hybrid substituent (). Key distinctions include:
- ~360 g/mol for the thiophene derivative).
- Electronic Effects : Methoxy groups are electron-donating, which may alter the sulfonamide’s acidity (pKa) and binding to acidic residues in enzymes.
- Therapeutic Potential: The benzoxazole moiety is common in kinase inhibitors, suggesting this analogue could have distinct pharmacological applications compared to the thiophene-based compound.
Comparative Data Table
Research Implications and Limitations
- Thiophene vs. Phenyl : The sulfur atom in thiophene may confer unique redox properties or metal-binding capabilities absent in phenyl analogues.
- Benzoxazole Complexity : Compound 2’s larger structure may limit bioavailability but enhance specificity for complex targets like kinases.
Biological Activity
2,5-Dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry due to its unique structural characteristics. The compound features a benzene ring substituted with chlorine atoms and a thiophene moiety linked via a methylene bridge. This article reviews its biological activity, synthesis, and pharmacological implications based on diverse research findings.
Chemical Structure and Synthesis
The compound can be synthesized through several steps involving the sulfonation of dichlorobenzene and subsequent reactions to incorporate the thiophene group. The general synthetic route includes:
- Sulfonation of 2,5-dichlorobenzene : This introduces the sulfonamide group.
- Nucleophilic substitution : The thiophene ring is attached to the sulfonamide nitrogen.
- Purification : The final compound is purified through crystallization or chromatography.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, exhibit significant antimicrobial activity. A study demonstrated that related sulfonamides effectively inhibited bacterial growth, suggesting potential as antibacterial agents .
Cardiovascular Effects
Sulfonamides have been studied for their effects on cardiovascular systems. In isolated rat heart models, compounds similar to 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide showed alterations in perfusion pressure and coronary resistance. Specifically, the biological activity was evaluated using varying concentrations of sulfonamides, revealing dose-dependent effects on cardiac function .
The proposed mechanism involves inhibition of carbonic anhydrase enzymes, which play a crucial role in regulating acid-base balance in tissues. This inhibition can lead to therapeutic effects in conditions such as pulmonary hypertension and heart failure .
Study Design
In one study exploring the cardiovascular effects of benzene sulfonamides, researchers utilized an experimental design that included:
| Group | Compound | Dose (nM) |
|---|---|---|
| I | Control | Krebs-Henseleit solution only |
| II | Compound A | 0.001 |
| III | Compound B | 0.001 |
| IV | Compound C | 0.001 |
| V | Compound D | 0.001 |
| VI | Compound E | 0.001 |
The results indicated significant changes in perfusion pressure across groups treated with various sulfonamide derivatives .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide. Computational models predict favorable permeability characteristics for this compound when evaluated against established cell lines .
Q & A
Basic Question: What are the key synthetic pathways for 2,5-dichloro-N-[(thiophen-3-yl)methyl]benzene-1-sulfonamide, and how are intermediates characterized?
Answer:
The synthesis typically involves sulfonylation of a thiophene-methylamine intermediate with 2,5-dichlorobenzenesulfonyl chloride. Key steps include:
- Cyclization and chlorination : Lawesson’s reagent is often used for thiazole ring formation, followed by oxidative chlorination to generate sulfonyl chloride intermediates .
- Solvent and temperature control : Reactions are conducted in polar aprotic solvents (e.g., DMF or dichloromethane) at controlled temperatures (0–25°C) to minimize side reactions and ensure intermediate stability .
- Characterization : Intermediates are validated via nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For crystalline intermediates, single-crystal X-ray diffraction (SCXRD) is employed to confirm stereochemistry and bond angles (mean C–C bond deviation: 0.005 Å; R factor: 0.041) .
Basic Question: What analytical techniques are critical for verifying the purity and structure of this sulfonamide derivative?
Answer:
- NMR spectroscopy : H and C NMR are used to confirm functional groups (e.g., sulfonamide NH at δ 10–12 ppm) and aromatic substituents .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., CHClNOS) with <2 ppm error .
- X-ray crystallography : Resolves crystal packing and intermolecular interactions (e.g., hydrogen bonding between sulfonamide and thiophene groups) .
Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?
Answer:
Discrepancies in biological activity (e.g., antitumor IC values) may arise from:
- Cell line variability : Screen across multiple cancer cell lines (e.g., NCI-60 panel) to assess selectivity .
- Structural analogs : Compare activity of derivatives (e.g., 2,5-dimethyl vs. dichloro substituents) to identify pharmacophore requirements .
- Methodological calibration : Standardize assays (e.g., MTT vs. ATP-based viability tests) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Advanced Question: What strategies optimize reaction yields during the sulfonylation step?
Answer:
- Reagent stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to thiophene-methylamine to account for hydrolysis side reactions .
- Catalytic additives : Introduce DMAP (4-dimethylaminopyridine) to accelerate sulfonamide bond formation .
- Workup protocols : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to remove unreacted sulfonyl chloride .
Advanced Question: How can computational modeling guide the design of derivatives with enhanced bioactivity?
Answer:
- Docking studies : Use AutoDock Vina to predict binding to biological targets (e.g., carbonic anhydrase IX) by analyzing sulfonamide-thiophene interactions .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with antitumor activity to prioritize synthetic targets .
- MD simulations : Assess conformational stability of the thiophene-methyl group in aqueous vs. lipid bilayer environments .
Advanced Question: What methodologies validate the compound’s mechanism of action in enzymatic assays?
Answer:
- Enzyme inhibition kinetics : Perform Michaelis-Menten assays to determine inhibition constants (K) and mode (competitive vs. non-competitive) .
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) between the sulfonamide and target enzymes .
- Fluorescent probes : Use dansylamide displacement assays to confirm competitive binding to active sites .
Advanced Question: How can researchers address solubility challenges in biological testing?
Answer:
- Co-solvent systems : Use PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without disrupting assay integrity .
- Prodrug design : Synthesize phosphate or acetylated derivatives for improved bioavailability .
- Nanoencapsulation : Employ liposomal carriers to deliver the compound to target tissues .
Advanced Question: What theoretical frameworks are applicable to studying this compound’s reactivity?
Answer:
- Frontier molecular orbital (FMO) theory : Predict regioselectivity in electrophilic substitution reactions (e.g., thiophene ring functionalization) .
- Hammett linear free-energy relationships : Correlate substituent effects on sulfonamide acidity and reactivity .
- DFT calculations : Model transition states for sulfonylation reactions to optimize synthetic pathways .
Advanced Question: How can process engineering improve scalability of the synthesis?
Answer:
- Continuous-flow reactors : Minimize batch variability and enhance heat transfer during exothermic steps (e.g., sulfonyl chloride formation) .
- Membrane separation : Use nanofiltration to isolate intermediates with >90% purity .
- Quality by Design (QbD) : Apply DOE (design of experiments) to identify critical process parameters (CPPs) affecting yield .
Advanced Question: What interdisciplinary approaches link this compound’s chemical properties to material science applications?
Answer:
- Polymer composites : Incorporate the sulfonamide-thiophene moiety into conductive polymers for sensor applications .
- Metal-organic frameworks (MOFs) : Use the compound as a ligand to design porous materials for gas storage .
- Surface functionalization : Modify nanoparticles (e.g., Au or SiO) with the sulfonamide for catalytic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
